3'-Methylacetophenone
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3'-Methylacetophenone involves detailed chemical procedures that yield significant insights into their chemical behavior. For instance, Zhao Yong-hai (2011) describes a straightforward synthesis method for 3-amino-4-methylacetophenone from 4-methyl acetophenone via nitrating, achieving an 80% total yield, highlighting a process suitable for industrial production (Zhao Yong-hai, 2011).
Molecular Structure Analysis
The molecular geometry and crystal structure of related compounds provide vital information about the intermolecular interactions that influence the physical and chemical properties of these substances. For example, Diego M. Gil et al. (2020) synthesized and characterized a compound structurally related to 3'-Methylacetophenone, revealing significant insights into its molecular geometry through density functional theory (DFT) calculations and X-ray diffraction, emphasizing the role of intermolecular interactions in the crystal packing (Diego M. Gil et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 3'-Methylacetophenone derivatives under various conditions can elucidate their reactivity and potential applications. Studies such as those by Pramodh et al. (2017) on the synthesis of compounds through the reaction of 3-methyl-2-thiophenecarboxaldehyde with 4-methylacetophenone showcase the versatility and reactivity of these compounds, further characterized by techniques like NMR, FTIR, and UV-Vis (Pramodh et al., 2017).
Scientific Research Applications
Exocrine Compounds in Ants : 2-Hydroxy-6-methylacetophenone, a compound related to 3'-Methylacetophenone, has been identified as an exocrine compound in several neotropical species of ants in the dolichoderine genus Hypoclinea. It is noteworthy that neither 2-Hydroxy-6-methylacetophenone nor 2-acetoxy-6-methylacetophenone had been reported as natural products prior to this discovery (Jones, Blum, & Fales, 1981).
Phosphorescence Studies : Research on p-methylacetophenone has shown that its phosphorescence in a nonpolar solvent at low temperatures is composed of two components, attributed to the π,π* triplet states of the monomer and dimer. This suggests potential applications in photophysics and photochemistry (Tanimoto, Hirota, & Nagakura, 1975).
Formation from Citral : A study on the formation mechanism of p-methylacetophenone from citral under acidic conditions revealed that it can be formed via a radical intermediate. This research is significant for understanding flavor and fragrance chemistry (Ueno, Masuda, & Ho, 2004).
Synthesis and Antimycobacterial Activity : Novel heterocycles derived from 4-hydroxy-3-methylacetophenone have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. This highlights its potential application in developing new antimicrobial agents (Yar, Siddiqui, & Ali, 2007).
Inhibition of Citral Off-Odor Formation : Studies have shown that certain plant extracts can inhibit the formation of p-methylacetophenone, a potent off-odorant from citral degradation. This research is relevant for food science and technology (Liang, Wang, Simon, & Ho, 2004).
Safety And Hazards
properties
IUPAC Name |
1-(3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSELPMWGWDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074717 | |
Record name | Ethanone, 1-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Methylacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14163 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.22 [mmHg] | |
Record name | 3-Methylacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14163 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3'-Methylacetophenone | |
CAS RN |
585-74-0 | |
Record name | 3′-Methylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Methylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3KL17Y68N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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